molecular formula C12H14ClN3 B14179306 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-62-4

5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline

Cat. No.: B14179306
CAS No.: 922711-62-4
M. Wt: 235.71 g/mol
InChI Key: HADKXPRGHJXHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline group linked to a dimethyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring or dechlorinated products.

    Substitution: Substituted aniline derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted aniline group and dimethyl-imidazole moiety make it a versatile compound for various applications in research and industry.

Properties

CAS No.

922711-62-4

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-2-[(2,4-dimethylimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C12H14ClN3/c1-8-6-16(9(2)15-8)7-10-3-4-11(13)5-12(10)14/h3-6H,7,14H2,1-2H3

InChI Key

HADKXPRGHJXHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.